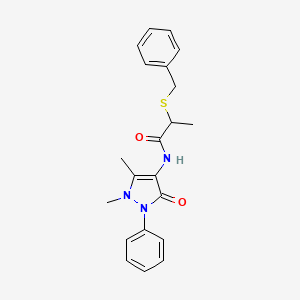![molecular formula C19H19NO3 B3937380 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline](/img/structure/B3937380.png)
8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline
Vue d'ensemble
Description
8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline, also known as mefloquine, is a synthetic antimalarial drug that was first synthesized in the 1970s. It is a member of the quinoline family of compounds and has been used for the treatment and prevention of malaria. Mefloquine has been shown to be effective against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, the most deadly species of malaria parasite.
Mécanisme D'action
Mefloquine works by interfering with the metabolism of the malaria parasite, preventing it from replicating and causing disease. Specifically, 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline targets the parasite's ability to break down hemoglobin, a process that is essential for its survival.
Biochemical and Physiological Effects:
Mefloquine has been shown to have several biochemical and physiological effects on the human body. These include changes in the levels of neurotransmitters such as serotonin and dopamine, as well as alterations in the function of ion channels and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Mefloquine has several advantages for use in laboratory experiments, including its ability to target specific biochemical pathways and its low toxicity. However, it also has limitations, such as its potential to interfere with other cellular processes and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline. These include exploring its potential use in the treatment of other diseases, investigating its mechanism of action in more detail, and developing new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies are needed to fully understand the long-term effects of 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline on the human body.
Applications De Recherche Scientifique
Mefloquine has been extensively studied for its antimalarial properties and has been used in the treatment and prevention of malaria in many parts of the world. In addition, 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-8-9-16(18(13-14)21-2)22-11-12-23-17-7-3-5-15-6-4-10-20-19(15)17/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXDOFKVYJUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Methoxy-4-methylphenoxy)ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)

![2-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B3937321.png)

![1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3937345.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)

![1-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937365.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3937376.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![4-({4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3937400.png)
![2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3937406.png)